molecular formula C13H20BrClN2O2 B14043657 [2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride

[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride

Katalognummer: B14043657
Molekulargewicht: 351.67 g/mol
InChI-Schlüssel: NOZPJOMAEHBHFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride is a chemical compound with a complex structure that includes an amino group, a bromophenyl group, and a carbamic acid ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride typically involves multiple steps. One common method starts with the bromination of a phenyl ethylamine derivative to introduce the bromine atom at the para position. This is followed by the protection of the amino group using a tert-butyl carbamate. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups in place of the bromine atom.

Wissenschaftliche Forschungsanwendungen

(2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-amino-2-phenylethyl)carbamic acid tert-butyl ester hydrochloride: Lacks the bromine atom, which can affect its reactivity and interactions.

    (2-amino-2-(4-chlorophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride: Contains a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

Uniqueness

The presence of the bromine atom in (2-amino-2-(4-bromophenyl)ethyl)carbamic acid tert-butyl ester hydrochloride makes it unique compared to its analogs. Bromine’s larger size and different electronic properties can lead to distinct reactivity and interactions, making this compound valuable for specific applications.

Eigenschaften

Molekularformel

C13H20BrClN2O2

Molekulargewicht

351.67 g/mol

IUPAC-Name

tert-butyl N-[2-amino-2-(4-bromophenyl)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C13H19BrN2O2.ClH/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9;/h4-7,11H,8,15H2,1-3H3,(H,16,17);1H

InChI-Schlüssel

NOZPJOMAEHBHFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.